N,N-Diphenylquinacridone

Overview

Description

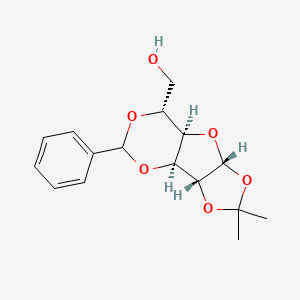

N,N-Diphenylquinacridone is a chemical compound with the molecular formula C32H20N2O2 . It is a type of quinacridone, a class of compounds that are commercially available and used in organic electronics .

Synthesis Analysis

The synthesis of N,N-Diphenylquinacridone involves the alkylation of quinacridone in a heterogeneous medium in the presence of catalytic amounts of quaternary ammonium salts . The reaction yields N,N-dialkyl derivatives with yields of 80-92% .Molecular Structure Analysis

N,N-Diphenylquinacridone has a molecular weight of 464.51 . It is one of the three quinacridone derivatives that feature limited intramolecular hydrogen bonding compared to linear trans quinacridones . The other two are dimethyl- and dibutylquinacridone .Chemical Reactions Analysis

N,N-Diphenylquinacridone, like other quinacridones, has interesting semiconductor properties due to its intramolecular hydrogen bonds that planarize them in molecular packing and render long range order arrangement in the solid state . Even though they have limited π–π-conjugation within the individual molecule, they are robustly packed in the condensed phase, presumably due to the inter-molecular H-bonds .Scientific Research Applications

Electrochemical Behavior

N,N′-Diphenyl-1,4-phenylenediamine (B3), a compound related to N,N-Diphenylquinacridone, exhibits notable electrochemical behavior. In situ UV–vis and Raman spectroscopic studies have revealed the electrogenerated species semiquinone form (B3+) and monoprotonated structure of B3 (B3+), characterized as the main products of B3 oxidation. This research contributes to understanding the electron and proton transfer during the oxidation process of such compounds (Santana, Quillard, Fayad, & Louarn, 2006).

Antioxidant and Free Radical Scavenging Activities

Research involving structurally related compounds, such as taxoquinone, has demonstrated significant antioxidant and free radical scavenging activities. These activities include the scavenging of free radicals like 1,1-diphenyl-2-picryl hydrazyl (DPPH), nitric oxide, superoxide, and hydroxyl radicals. Such findings justify the biological and traditional uses of these compounds or their derivatives in various applications (Bajpai, Baek, & Kang, 2017).

Photophysical Properties and Biological Labeling

Compounds like luminescent rhenium(I) polypyridine maleimide complexes, which may share some structural similarities with N,N-Diphenylquinacridone, have been investigated for their photophysical properties and potential in biological labeling. Such studies are crucial for developing novel labeling techniques in biomedical research (Lo, Hui, Ng, & Cheung, 2002).

Antimicrobial Activity

Research on various derivatives, including diphenyl-substituted compounds, has revealed antimicrobial activities against a range of organisms. These activities, although not as potent as clinically used antibiotics, offer insights into the potential applications of N,N-Diphenylquinacridone-related compounds in developing new antimicrobial agents (Benedict & Brady, 1972).

properties

IUPAC Name |

5,12-diphenylquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20N2O2/c35-31-23-15-7-9-17-27(23)33(21-11-3-1-4-12-21)29-19-26-30(20-25(29)31)34(22-13-5-2-6-14-22)28-18-10-8-16-24(28)32(26)36/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHMXTFNINVDFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=CC5=C(C=C42)C(=O)C6=CC=CC=C6N5C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diphenylquinacridone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B3253070.png)

![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)